1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride
Description
Properties
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3.ClH/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13;/h5,11H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNALBSBMAAFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with piperazine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyrazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrazole ring and a piperazine moiety. Its molecular formula is and it has a molecular weight of approximately 253.68 g/mol. The presence of the chloro and nitro groups contributes to its biological activity.
Medicinal Chemistry
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride has shown promise in the development of new pharmaceuticals. Its derivatives have been investigated for their potential as:
- Antimicrobial Agents : Studies have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
- Antitumor Activity : Research indicates that compounds similar to this one exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human cancer cells through caspase activation pathways .
Agricultural Applications
The compound serves as an important intermediate in the synthesis of fungicides and herbicides. It has been utilized in the development of crop protection agents that effectively combat fungal pathogens, thereby enhancing agricultural productivity .
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that derivatives of this compound can induce apoptosis. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF7 (breast cancer) | 8 |
| A549 (lung cancer) | 6 |
The results suggest that the compound's structural features contribute to its ability to inhibit tumor growth by inducing programmed cell death .
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13Cl2N5O3, with a molecular weight of approximately 292.14 g/mol. The compound features a piperazine ring substituted with a pyrazole moiety, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 0.25 mg/mL |
| 2 | Staphylococcus aureus | 0.125 mg/mL |
| 3 | Pseudomonas aeruginosa | 0.5 mg/mL |
| 4 | Klebsiella pneumoniae | 0.75 mg/mL |
The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against E. coli and S. aureus .
Antifungal Activity
In addition to antibacterial properties, this pyrazole derivative has been evaluated for antifungal activity.
Table 2: Antifungal Activity Assessment
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Candida albicans | 15 |
| 2 | Aspergillus niger | 20 |
| 3 | Cryptococcus neoformans | 30 |
The results indicate that the compound possesses antifungal properties, making it a candidate for further development in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored as well. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Anti-inflammatory Effects
A study involving the administration of the compound in a murine model of inflammation showed a significant reduction in paw edema compared to control groups. The reduction was attributed to the inhibition of nitric oxide production and cyclooxygenase (COX) activity .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
Q & A
Q. How can computational modeling guide its optimization for target specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
